![molecular formula C5H12ClNS B6607393 1-[(methylsulfanyl)methyl]cyclopropan-1-aminehydrochloride CAS No. 2451125-13-4](/img/structure/B6607393.png)
1-[(methylsulfanyl)methyl]cyclopropan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(methylsulfanyl)methyl]cyclopropan-1-amine hydrochloride is a versatile chemical compound used in various scientific research fields. Its unique structure allows for diverse applications, making it a valuable tool for drug discovery and organic synthesis studies.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-[(methylsulfanyl)methyl]cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where the methylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different amine derivatives .
Scientific Research Applications
1-[(methylsulfanyl)methyl]cyclopropan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(methylsulfanyl)methyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are limited, but it is believed to involve interactions with sulfur-containing functional groups and cyclopropane rings .
Comparison with Similar Compounds
Similar Compounds
1-(methylsulfanyl)cyclopropane-1-carboxylic acid: Another compound with a similar structure, used in different research applications.
1-Methylcyclopropene: A cyclopropene derivative used as a synthetic plant growth regulator.
Uniqueness
1-[(methylsulfanyl)methyl]cyclopropan-1-amine hydrochloride is unique due to its combination of a cyclopropane ring and a methylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(methylsulfanylmethyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS.ClH/c1-7-4-5(6)2-3-5;/h2-4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUSQEWNCODIOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1(CC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
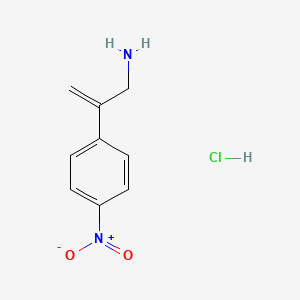
![1-[5-fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanaminedihydrochloride](/img/structure/B6607328.png)
![5-bromo-3-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoicacid](/img/structure/B6607329.png)
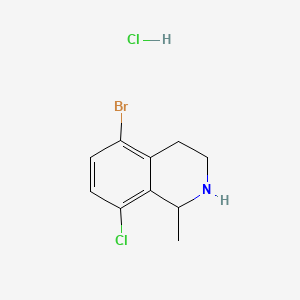

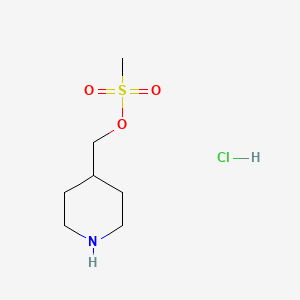
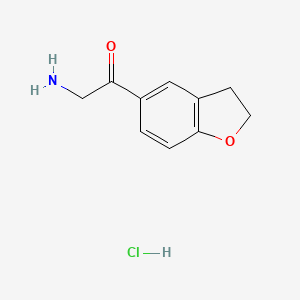
![1-[2-(pyrimidin-5-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B6607375.png)
![lithium(1+)7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6607379.png)
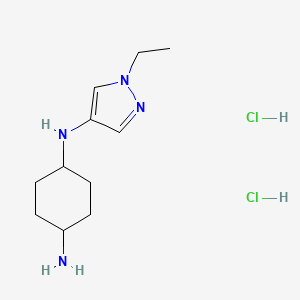
![[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanediol](/img/structure/B6607404.png)
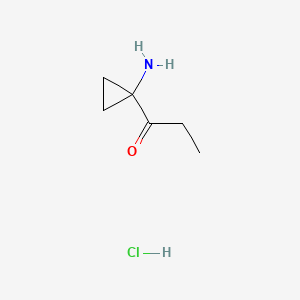
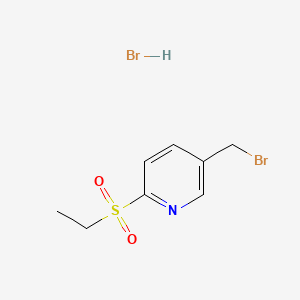
![2-[(2,2-dimethoxyethyl)amino]ethan-1-ol hydrochloride](/img/structure/B6607416.png)
